![molecular formula C23H22N4O2S B2519671 N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888449-76-1](/img/structure/B2519671.png)

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

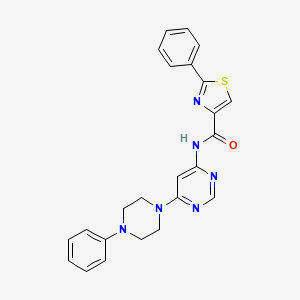

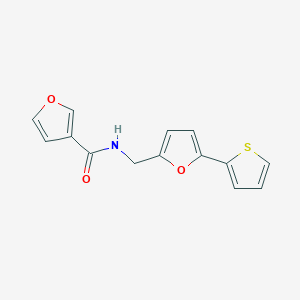

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents

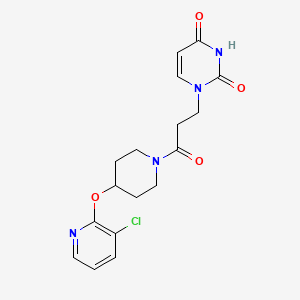

The study presented in the first paper focuses on the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to discover novel antiallergic compounds. The synthesis process involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent 2-decarboxylation. The final step was amidification, which was achieved through condensation with 4-aminopyridine. The research identified a particularly potent compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, which showed significant antiallergic potency in an ovalbumin-induced histamine release assay .

Synthesis and in vitro Study of Antiviral and Virucidal Activity of Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Derivatives

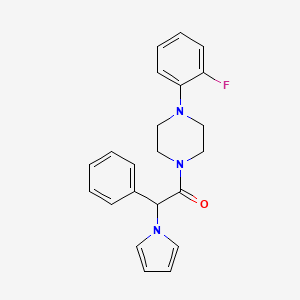

The second paper describes the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and their structural confirmation through various spectroscopic methods. The study evaluated the cytotoxicity of these compounds and their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. The findings suggest that some of the synthesized derivatives have the potential to inhibit viral replication .

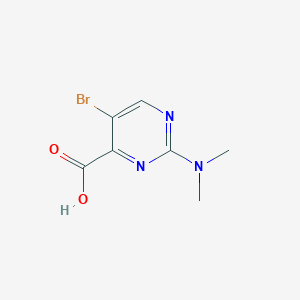

Vibrational spectroscopic signatures, effect of rehybridization and hyperconjugation on the dimer molecule of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide- quantum computational approach

In the third paper, the focus is on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. The research utilized vibrational spectroscopy and density functional theory to characterize the molecule's vibrational signatures. The study also explored the molecule's geometric equilibrium and intermolecular interactions, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. The pharmacokinetic properties and in-silico docking results suggest inhibition activity against viruses .

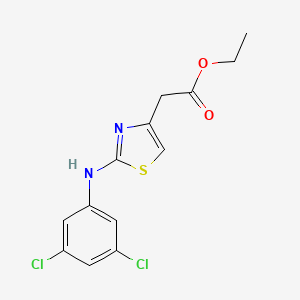

Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents

The fourth paper reports on the synthesis of a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides. The synthesis process involved multiple steps, starting from benzoic acid and progressing through various intermediates. The synthesized compounds were characterized spectroscopically and screened for antimicrobial and hemolytic activity. The results indicated that most compounds were active against selected microbial species, with one compound, in particular, showing the most activity .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Conformation

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide and its derivatives demonstrate a range of structural characteristics. Certain compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring at various angles. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as reported in the study of various crystal structures (Subasri et al., 2016), (Subasri et al., 2017).

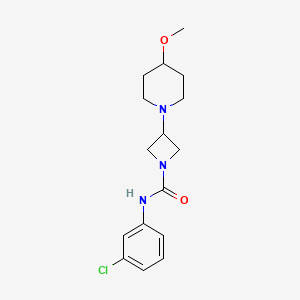

Antimicrobial and Antitumor Activity

The compound's derivatives have shown promise in antimicrobial and antitumor applications. Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The compounds exhibited significant zones of inhibition, indicating their potential as antimicrobial agents (Baviskar et al., 2013). Additionally, some derivatives have displayed potent anticancer activity, comparable to that of established drugs, against several human cancer cell lines, making them candidates for further exploration in cancer treatment (Hafez & El-Gazzar, 2017).

Inhibitory Activity and Synthesis

Moreover, certain derivatives of this compound have been synthesized as potential dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, showing significant inhibitory activity. This highlights the compound's relevance in the development of new therapeutic agents (Gangjee et al., 2008).

Vibrational Spectroscopic Signatures and Structural Insights

The compound's derivatives have also been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. Studies involving density functional theory have provided insights into the geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, contributing to a deeper understanding of the compound's structural properties (Jenepha Mary et al., 2022).

Patents and Pharmaceutical Relevance

The compound and its derivatives have also been mentioned in pharmaceutical patents, reflecting their potential utility in a range of therapeutic applications, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic treatments (Habernickel, 2002).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-3-12-27-22(29)21-20(17-6-4-5-7-18(17)25-21)26-23(27)30-14-19(28)24-13-16-10-8-15(2)9-11-16/h3-11,25H,1,12-14H2,2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXFMRKYZOAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)